molecular formula C11H15F3N2 B7836302 1-N-tert-Butyl-3-(trifluoromethyl)benzene-1,4-diamine

1-N-tert-Butyl-3-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B7836302
M. Wt: 232.25 g/mol
InChI Key: QEGVFDFDBHJGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-tert-Butyl-3-(trifluoromethyl)benzene-1,4-diamine: is an organic compound with the molecular formula C11H15F3N2 It is a derivative of benzene, featuring both tert-butyl and trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-tert-Butyl-3-(trifluoromethyl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the nitration of 4-tert-butyl-2-(trifluoromethyl)aniline, followed by reduction to obtain the diamine. The nitration step typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-N-tert-Butyl-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as mentioned in the preparation methods.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diamine derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-N-tert-Butyl-3-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-tert-Butyl-3-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino groups can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both tert-butyl and trifluoromethyl groups in 1-N-tert-Butyl-3-(trifluoromethyl)benzene-1,4-diamine imparts unique steric and electronic properties, making it a valuable compound for various applications. Its enhanced lipophilicity and ability to form hydrogen bonds contribute to its potential as a versatile building block in organic synthesis and drug development.

Properties

IUPAC Name

4-N-tert-butyl-2-(trifluoromethyl)benzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-10(2,3)16-7-4-5-9(15)8(6-7)11(12,13)14/h4-6,16H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGVFDFDBHJGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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